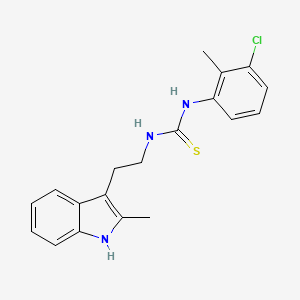
1-(3-chloro-2-methylphenyl)-3-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chloro-2-methylphenyl)-3-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea, also known as CMI-977 or Tilorone, is a synthetic compound that belongs to the class of thiourea derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Enantioselective Catalysis
Thiourea derivatives, like those related to the specified compound, are recognized for their role in enantioselective catalysis. For instance, primary amine-thiourea derivatives have been identified as active and highly enantioselective catalysts for the conjugate addition of ketones to nitroalkenes. This process is crucial for producing compounds with chiral centers, which are important in the development of pharmaceuticals and agrochemicals (Huang & Jacobsen, 2006).
Material Science and Electronics
Thiourea compounds have been synthesized and analyzed for their electronic functional properties. The study of p-methylphenyl-thiourea and p-chlorophenyl-thiourea, for example, provided insights into their dielectric constants, piezoelectric constants, and frequency temperature characteristics, which could be beneficial for the development of electronic materials (Deng & Yang, 1994).
Polymer Science
In polymer science, thiourea dioxide has been employed as a green and affordable reducing agent for the controlled polymerization of a wide range of monomers. This application highlights the role of thiourea derivatives in facilitating environmentally friendly polymer synthesis processes, contributing to the development of sustainable materials (Mendonça et al., 2019).
Biomedical Research
Thiourea derivatives have been explored for their DNA-binding properties, which could have implications for cancer therapy. Studies on nitrosubstituted acyl thioureas have investigated their interactions with DNA, alongside their antioxidant, cytotoxic, antibacterial, and antifungal activities. These findings suggest potential applications in developing new therapeutic agents (Tahir et al., 2015).
Gas Sensing Technology
Thiourea derivatives have been utilized in the development of resistive-type carbon dioxide (CO2) gas sensors. The synthesis and characterization of specific ethynylated-thiourea derivatives demonstrated their effectiveness as sensing layers for CO2 detection, showcasing the utility of thiourea compounds in environmental monitoring and industrial applications (Daud et al., 2019).
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3S/c1-12-16(20)7-5-9-17(12)23-19(24)21-11-10-14-13(2)22-18-8-4-3-6-15(14)18/h3-9,22H,10-11H2,1-2H3,(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIAKZGQOLADQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCCC2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-2-methylphenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2616439.png)
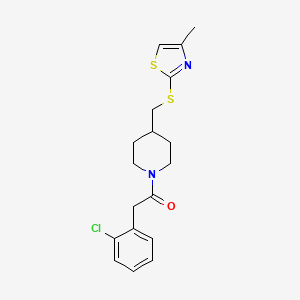
![Methyl 2-[2-(dimethylsulfamoyl)-4,5-dimethoxyphenyl]acetate](/img/structure/B2616442.png)
![3-(5-bromo-2-methoxyphenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2616444.png)
![N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B2616446.png)
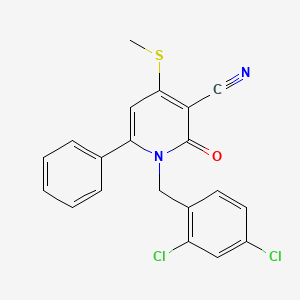
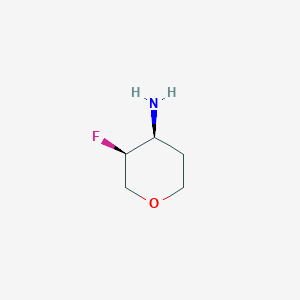
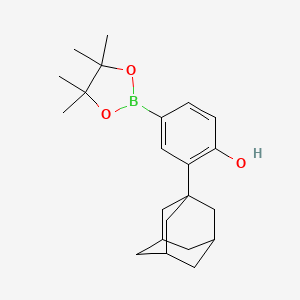
![N1-(2-methoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2616452.png)
![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-4-bromobenzamide](/img/structure/B2616455.png)
![2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetonitrile](/img/structure/B2616456.png)
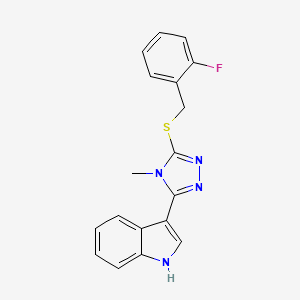
![2-[[1-[(1-Methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2616459.png)
![methyl 3-{[(1Z)-3-oxo-2-phenylbut-1-en-1-yl]amino}thiophene-2-carboxylate](/img/structure/B2616460.png)